molecular formula C7H11F3O3 B6165082 ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate CAS No. 1509504-56-6

ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate

Cat. No.: B6165082
CAS No.: 1509504-56-6
M. Wt: 200.2
InChI Key:
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Description

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H11F3O3. It is known for its unique structural features, including the presence of trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate typically involves the reaction of ethyl acetate with 1,1,1-trifluoro-2-propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

Ethyl acetate+1,1,1-trifluoro-2-propanolEthyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate\text{Ethyl acetate} + \text{1,1,1-trifluoro-2-propanol} \rightarrow \text{this compound} Ethyl acetate+1,1,1-trifluoro-2-propanol→Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate.

    (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with trifluoromethyl groups, used in different chemical reactions.

Uniqueness

This compound is unique due to its specific ester structure combined with trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

1509504-56-6

Molecular Formula

C7H11F3O3

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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